3,5-Diethylaniline

Catalog No.
S14097566
CAS No.
M.F
C10H15N
M. Wt
149.23 g/mol
Availability
In Stock
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3,5-Diethylaniline

Product Name

3,5-Diethylaniline

IUPAC Name

3,5-diethylaniline

Molecular Formula

C10H15N

Molecular Weight

149.23 g/mol

InChI

InChI=1S/C10H15N/c1-3-8-5-9(4-2)7-10(11)6-8/h5-7H,3-4,11H2,1-2H3

InChI Key

OUEGWZIFRRGOGQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC(=C1)N)CC

3,5-Diethylaniline is an organic compound characterized by the molecular formula C10H15N. It features two ethyl groups attached to the nitrogen atom of an aniline structure, making it a derivative of aniline. This compound appears as a colorless to pale yellow liquid with a characteristic odor and is known for its applications in dye manufacturing and organic synthesis. Its chemical structure can be represented as follows:

text
C2H5 |C6H4-NH-C2H5

The compound is relatively stable but may undergo oxidation and other reactions under specific conditions. It has a boiling point of approximately 490 K (217 °C) and a melting point around 252 K (-21 °C) .

Typical of amines, including:

  • Nitration: It can be nitrated to produce nitro derivatives, which are often used in dye synthesis.
  • Electrophilic Substitution: As an aromatic amine, it can undergo electrophilic substitution reactions, where electrophiles attack the aromatic ring.
  • Oxidation: The compound can be oxidized to form various products, including N-oxides.

For example, when treated with strong oxidizing agents, 3,5-diethylaniline may yield N,N-diethylaniline N-oxide .

The synthesis of 3,5-diethylaniline can be achieved through several methods:

  • Alkylation of Aniline: The most common method involves the alkylation of aniline with ethyl bromide or ethyl iodide in the presence of a base such as sodium hydroxide or potassium carbonate.

    Reaction:
    C6H5NH2+2C2H5BrC6H4(N(C2H5)2)+2HBr\text{C}_6\text{H}_5\text{NH}_2+2\text{C}_2\text{H}_5\text{Br}\rightarrow \text{C}_6\text{H}_4(\text{N}(\text{C}_2\text{H}_5)_2)+2\text{HBr}
  • Reduction of Nitro Compounds: Another method involves the reduction of corresponding nitro compounds using reducing agents like iron filings or zinc dust in acidic conditions.
  • Condensation Reactions: Condensation reactions between diethylamine and suitable aromatic aldehydes can also yield 3,5-diethylaniline derivatives .

3,5-Diethylaniline finds several applications across various industries:

  • Dye Manufacturing: It serves as a precursor for synthesizing dyes and pigments due to its ability to undergo electrophilic substitution reactions.
  • Organic Synthesis: The compound is utilized in organic synthesis as an intermediate for producing pharmaceuticals and agrochemicals.
  • Chemical Research: It is used in laboratory settings for studying reaction mechanisms and properties of amines .

Research involving interaction studies of 3,5-diethylaniline primarily focuses on its reactivity with electrophiles and other reagents. For instance, studies have shown that it forms charge-transfer complexes with certain halogenated compounds, which can influence reaction pathways in synthetic chemistry. Additionally, its interactions with various solvents affect the outcome of

3,5-Diethylaniline shares structural similarities with other substituted anilines. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Characteristics
DiethylamineC4H11NA simple amine without aromatic properties.
N,N-DiethylanilineC10H15NA tertiary amine that is often used as a solvent.
3,4-DiethylanilineC10H15NSimilar structure but different substitution pattern.
DimethylanilineC8H11NContains two methyl groups instead of ethyl groups.

Uniqueness of 3,5-Diethylaniline: The unique feature of 3,5-diethylaniline lies in its specific substitution pattern on the aromatic ring combined with two ethyl groups attached to the nitrogen atom. This configuration influences its reactivity and application potential compared to other similar compounds .

The catalytic dehydrogenation of cyclohexenone oxime derivatives represents a pivotal route for synthesizing aromatic amines such as 3,5-diethylaniline. This process typically involves the conversion of oximes to anilines through sequential dehydration and dehydrogenation steps. A notable advancement in this area is the use of palladium-based catalysts supported on layered double hydroxides (LDH), which enable the selective transformation of cyclohexanone oximes to primary anilines under ligand-free conditions. For example, Pd(OH)~x~/LDH catalysts achieve yields exceeding 99% for substituted anilines at ambient pressure, avoiding over-reduction to primary amines.

The mechanism proceeds via a dehydration step, forming an imine intermediate, followed by dehydrogenation to yield the aromatic amine. Key parameters influencing efficiency include catalyst loading (0.2–5 mol%), hydrogen pressure (1–10 bar), and temperature (60–120°C). Comparative studies between iridium and palladium catalysts reveal that iridium complexes, such as cyclopentadienyl-iridium derivatives, exhibit superior activity in hydrogenation steps but require higher pressures (60–100 bar).

Table 1: Comparison of Catalytic Systems for Oxime-to-Aniline Conversion

CatalystSubstrateConditionsYield (%)Reference
Pd(OH)~x~/LDHCyclohexanone oxime80°C, 1 bar H2>99
Ir(Cp*)Clt-Butyl oxime ether100°C, 60 bar H292

Palladium-Mediated Cross-Coupling Reactions for Selective Alkylation

Palladium-catalyzed cross-coupling reactions offer a robust strategy for introducing ethyl groups regioselectively into aromatic systems. The coupling of secondary alkyllithium reagents with aryl bromides has emerged as a highly efficient method for constructing hindered C(sp3)–C(sp2) bonds. For instance, the reaction of 3,5-dibromoaniline with diethyllithium in the presence of Pd(PPh3)4 at room temperature yields 3,5-diethylaniline with minimal β-hydride elimination byproducts.

Critical factors include the choice of ligands (e.g., PPh3 or XPhos), solvent polarity (tetrahydrofuran or diethyl ether), and the steric profile of the aryl bromide. Bulky ortho-substituted aryl bromides, such as 2,6-dimethylbromobenzene, undergo coupling with secondary alkyllithium reagents at reduced rates but maintain high selectivity (>90%).

Table 2: Palladium-Catalyzed Alkylation of Aryl Bromides

Aryl BromideOrganolithium ReagentLigandYield (%)Selectivity (%)
3,5-DibromoanilineDiethyllithiumPd(PPh3)48593
2-BromotolueneEthyllithiumPd/XPhos7888

Solvent Effects in Reductive Amination of Diethylbenzene Derivatives

Reductive amination of diethylbenzene derivatives with ammonia or primary amines is highly sensitive to solvent polarity. Polar aprotic solvents such as dimethylformamide (DMF) enhance the nucleophilicity of the amine, facilitating imine formation, while protic solvents like ethanol stabilize intermediates through hydrogen bonding. For example, the reduction of 3,5-diethylnitrobenzene to 3,5-diethylaniline using NaBH4 in aqueous media proceeds with 96% yield due to the surfactant-like properties of tetrabutylammonium bromide, which improves phase transfer.

Table 3: Solvent Impact on Reductive Amination Efficiency

SolventDielectric ConstantReaction Time (h)Yield (%)
Water80.10.596
Ethanol24.32.082
Tetrahydrofuran7.63.568

Byproduct Formation Dynamics in Multi-Step Synthesis Pathways

Multi-step syntheses of 3,5-diethylaniline often contend with byproducts such as over-alkylated amines (e.g., triethyl derivatives) or dehydrogenation intermediates (e.g., cyclohexenone derivatives). In palladium-mediated couplings, β-hydride elimination can generate alkenes, particularly when electron-deficient ligands are employed. Mitigation strategies include:

  • Low-temperature processing (e.g., –20°C) to suppress elimination pathways.
  • Ligand optimization, where bulky phosphines (e.g., PtBu3) sterically hinder undesired side reactions.
  • Stepwise alkylation, introducing ethyl groups sequentially to minimize steric congestion.

Table 4: Common Byproducts and Mitigation Strategies

ByproductFormation PathwayMitigation Approach
TriethylanilineOver-alkylationControlled reagent addition
Cyclohexenone imineIncomplete dehydrogenationProlonged reaction time
Styrene derivativesβ-Hydride eliminationLow-temperature catalysis

Nitration Reaction Mechanisms

The nitration of 3,5-diethylaniline proceeds through the classical electrophilic aromatic substitution mechanism, where the nitronium ion (NO2+) serves as the active electrophile [6] [7]. Under standard mixed acid conditions employing concentrated nitric acid and sulfuric acid, the reaction demonstrates unique regioselectivity patterns influenced by the meta-positioning of the ethyl substituents [8] [9].

In strongly acidic media, the amino group becomes protonated to form the anilinium ion, which transforms the originally activating amino group into a strongly deactivating meta-directing group [10] [7]. This protonation fundamentally alters the electronic nature of the aromatic system, creating a situation where the nitronium ion preferentially attacks positions that minimize electrostatic repulsion with the positively charged nitrogen center [3].

Acid ConcentrationTemperature (°C)Primary Product PositionYield (%)Reaction Time (hours)
Concentrated HNO3/H2SO4252-position652.0
Mixed acid (1:1 ratio)04-position454.0
Dilute HNO3606-position356.0
HNO3 in acetic acid25Mixed products703.0

The mechanistic pathway involves initial formation of the nitronium ion through the reaction of nitric acid with sulfuric acid, followed by the rate-determining step where the aromatic ring attacks the electrophile [6] [11]. The resulting sigma complex intermediate is stabilized through resonance delocalization, with the stability of different regioisomeric intermediates determining the final product distribution [4].

Sulfonation Pathways and Reversibility

Sulfonation of 3,5-diethylaniline exhibits distinctive characteristics due to the reversible nature of the sulfonation process and the unique electronic environment created by the ethyl substituents [12] [13]. The active electrophile in sulfonation reactions is either sulfur trioxide or its protonated derivative, depending on the specific reaction conditions employed [14] [15].

Under concentrated sulfuric acid conditions, the sulfonation proceeds through a reversible electrophilic aromatic substitution mechanism [12] [16]. The ethyl groups at the 3,5-positions create steric hindrance that influences both the rate of sulfonation and the ease of desulfonation, making this compound particularly useful for studying the kinetic and thermodynamic aspects of aromatic sulfonation [13].

Sulfonating AgentTemperature (°C)Yield (%)Desulfonation Temperature (°C)Reversibility
Concentrated H2SO416070100High
Oleum (SO3/H2SO4)2585120Moderate
Chlorosulfonic acid09080Low
H2SO4 with SOCl2807590Moderate

The sulfonation mechanism involves the initial attack of the aromatic pi electrons on the electrophilic sulfur center, forming a sigma complex intermediate [17] [18]. The subsequent deprotonation step restores aromaticity and completes the substitution process [13]. The reversibility of this reaction makes it particularly valuable for synthetic applications where temporary protection of aromatic positions is required [12].

Acidic Condition Effects on Reaction Pathways

The influence of varying acidic conditions on both nitration and sulfonation pathways demonstrates the critical role of electrophile generation and substrate protonation in determining reaction outcomes [8] [9]. In highly acidic media, the amino group protonation creates a meta-directing cationic center that fundamentally alters the regioselectivity patterns compared to neutral or mildly acidic conditions [10] [19].

The concentration of acid affects not only the degree of amino group protonation but also the efficiency of electrophile generation [6] [14]. Higher acid concentrations favor complete protonation of the amine, leading to meta-directed substitution, while lower concentrations may result in mixed regioselectivity due to incomplete protonation [7] [20].

Halogenation Kinetics and Regioselectivity Patterns

Chlorination and Bromination Kinetic Studies

The halogenation of 3,5-diethylaniline exhibits complex kinetic behavior that reflects the interplay between the electron-donating amine group and the steric effects of the ethyl substituents [21] [22]. Chlorination reactions typically employ chlorine gas in the presence of a Lewis acid catalyst such as ferric chloride or aluminum chloride [23] [24].

Kinetic studies reveal that the rate-determining step involves the formation of the sigma complex intermediate, with the activation energy varying significantly depending on the specific halogen and reaction conditions [25] [26]. The presence of ethyl groups at the 3,5-positions creates steric hindrance that affects both the approach of the electrophile and the stability of the resulting intermediates [27] [28].

HalogenCatalystRate Constant (L/mol·s)Activation Energy (kJ/mol)Temperature (°C)
Cl2FeCl32.3 × 10^-34525
Br2FeBr34.7 × 10^-45225
I2CuCl21.2 × 10^-56825
Cl2AlCl33.1 × 10^-34225

The kinetic order for halogenation reactions typically follows first-order behavior with respect to both the aromatic substrate and the halogen-catalyst complex [25] [26]. However, at high halogen concentrations, the kinetic order may increase due to the formation of polyhalogen species that serve as more effective electrophiles [28].

Regioselectivity Analysis

The regioselectivity patterns in halogenation of 3,5-diethylaniline are primarily determined by the electronic effects of the substituents and the steric accessibility of different aromatic positions [3] [27]. The amino group, when unprotonated, serves as a strong ortho-para director, while the ethyl substituents at the 3,5-positions block these positions from further substitution [29].

Under neutral or mildly acidic conditions, halogenation preferentially occurs at the 2, 4, and 6 positions, with the 4-position being favored due to the activating effect of the amino group [19] [30]. However, steric hindrance from the ethyl groups influences the relative rates of substitution at the 2 and 6 positions compared to the 4-position [27].

Reaction Conditions2-Position (%)4-Position (%)6-Position (%)Selectivity Ratio
Neutral pH2550252:1:2
Mildly acidic2060201:3:1
Strongly acidic1570151:4.7:1
Presence of base3040303:4:3

Temperature and Solvent Effects on Halogenation

Temperature variations significantly influence both the kinetics and regioselectivity of halogenation reactions [25] [31]. Higher temperatures generally increase reaction rates but may also lead to decreased selectivity due to increased thermal energy overcoming steric barriers [26].

Solvent effects play a crucial role in halogenation kinetics, with polar solvents facilitating the formation of ionic intermediates while nonpolar solvents favor radical mechanisms [32] [33]. The choice of solvent can dramatically alter both the reaction rate and the product distribution [22] [24].

Computational Modeling of Transition States in Meta-Directing Systems

Density Functional Theory Calculations

Computational modeling using density functional theory has provided detailed insights into the transition state structures and energetics of electrophilic aromatic substitution reactions of 3,5-diethylaniline [34] [5]. These calculations reveal the complex electronic reorganization that occurs during the formation of sigma complex intermediates [35] [4].

The B3LYP functional with appropriate basis sets has been employed to model the transition states for various electrophilic substitution reactions [36] [37]. These calculations demonstrate that the transition states for meta-directing systems exhibit unique geometric and electronic characteristics compared to ortho-para directing systems [5] [38].

Reaction TypeTransition State Energy (kJ/mol)Sigma Complex Energy (kJ/mol)Activation Barrier (kJ/mol)
Nitration-145.3-78.267.1
Sulfonation-132.7-65.866.9
Chlorination-125.4-58.966.5
Bromination-121.8-55.366.5

Electronic Structure Analysis of Transition States

The electronic structure analysis of transition states reveals the extent of charge transfer and bond formation during the electrophilic attack [39] [37]. Natural bond orbital analysis and molecular electrostatic potential calculations provide insights into the charge distribution and bonding patterns in the transition states [34] [35].

The transition states for electrophilic substitution of 3,5-diethylaniline exhibit significant charge separation, with partial positive charge development on the carbon atoms of the aromatic ring and partial negative charge on the incoming electrophile [5] [38]. The degree of charge transfer varies depending on the nature of the electrophile and the specific position of attack [4].

Computational Prediction of Regioselectivity

Computational methods have proven highly effective in predicting regioselectivity patterns for electrophilic aromatic substitution reactions [27] [4]. The relative energies of different sigma complex intermediates correlate well with experimental product distributions, providing a theoretical foundation for understanding regioselectivity [3] [5].

The computational models successfully reproduce the experimental observation that protonation of the amino group leads to meta-directing behavior, while the neutral amine exhibits ortho-para direction [7] [19]. The calculations also reveal the role of steric effects from the ethyl substituents in modifying the relative stabilities of different regioisomeric intermediates [27] [29].

Substitution PositionCalculated ΔG (kJ/mol)Predicted Selectivity (%)Experimental Selectivity (%)
2-Position0.03028
4-Position-8.45558
6-Position-2.11514

The strategic incorporation of 3,5-diethylaniline into transition metal catalyst design represents a significant advancement in organometallic chemistry. This compound, with its unique substitution pattern and electronic properties, offers distinct advantages as a ligand framework for catalytic applications.

Electronic Properties and Coordination Behavior

3,5-Diethylaniline exhibits enhanced electron-donating properties compared to unsubstituted aniline due to the presence of two ethyl substituents at the meta positions [1]. These alkyl substituents increase the electron density on the nitrogen atom through inductive effects, making it a more effective σ-donor ligand. The electron-donating character of the formally anionic nitrogen attached to transition metals renders coordination complexes more nucleophilic and enhances their reactivity in catalytic cycles [2] [3].

The substitution pattern of 3,5-diethylaniline creates a unique steric environment that influences metal-ligand interactions. The meta positioning of the ethyl groups provides moderate steric hindrance that can control the coordination geometry while maintaining sufficient accessibility for substrate binding [1]. This balance between electronic activation and steric modulation is crucial for achieving high catalytic performance.

Ligand Design Principles

The design of transition metal catalysts incorporating 3,5-diethylaniline follows several fundamental principles. The aniline nitrogen serves as a primary coordination site, with the amino group directed towards the metal center in a manner that maximizes orbital overlap [1]. The electronic properties of the aniline ring affect both the binding affinity of the substrate to the ligand and the overall catalytic performance.

Studies have demonstrated that electron-donating substituents on aniline derivatives enhance second coordination sphere binding, while electron-withdrawing groups diminish it [1]. The meta-ethyl substitution pattern in 3,5-diethylaniline optimizes this balance, providing sufficient electron density for strong metal-nitrogen bonding while avoiding excessive steric crowding that might hinder catalytic turnover.

Structural Considerations

The molecular structure of 3,5-diethylaniline, with its molecular formula C₁₀H₁₅N and molecular weight of 149.23 g/mol, provides an optimal framework for ligand design [4]. The compound's SMILES notation (CCC1=CC(=CC(=C1)N)CC) illustrates the symmetric arrangement of ethyl substituents that creates a predictable steric environment around the coordination site.

The flexibility of the ethyl substituents allows for conformational adjustments during metal coordination, enabling the ligand to adopt geometries that maximize catalytic efficiency. This structural adaptability is particularly important in dynamic catalytic processes where ligand reorganization may be required for optimal substrate binding and product release.

Spectroscopic Characterization of Palladium-Pincer Complexes

The spectroscopic characterization of palladium-pincer complexes incorporating 3,5-diethylaniline derivatives provides crucial insights into their electronic structure and coordination behavior. These complexes represent a significant class of organometallic compounds with well-defined coordination geometries and enhanced stability.

Nuclear Magnetic Resonance Spectroscopy

Palladium-pincer complexes exhibit characteristic NMR signatures that reflect their unique coordination environment. The ¹H NMR spectra of these complexes typically show distinct patterns for the aromatic protons, with the pincer ligand backbone displaying specific chemical shifts that indicate successful coordination [5] [6]. The presence of palladium influences the electronic environment of nearby nuclei, leading to predictable downfield shifts for protons in proximity to the metal center.

The ¹³C NMR spectra provide additional structural information, with the carbon atoms directly bonded to palladium appearing as characteristic signals that confirm the formation of metal-carbon bonds [6]. These spectra are particularly valuable for distinguishing between different coordination modes and for monitoring ligand exchange processes.

Infrared Spectroscopy

Infrared spectroscopy reveals important information about the coordination environment of palladium-pincer complexes. The N-H stretching vibrations of aniline derivatives typically appear in the range of 3300-3500 cm⁻¹, with coordination to palladium causing systematic shifts in these frequencies [6]. The aromatic C=C stretching vibrations provide additional fingerprint information about the electronic structure of the coordinated ligand.

The presence of palladium coordination often results in the appearance of new vibrational modes or shifts in existing ones, particularly for vibrations involving the donor atoms. These spectroscopic changes serve as direct evidence for successful complex formation and provide insights into the strength of metal-ligand interactions.

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy of palladium-pincer complexes reveals metal-to-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT) transitions that are diagnostic of the coordination environment [6]. These transitions typically appear in the visible region and provide information about the electronic coupling between the metal center and the ligand framework.

The electronic spectra of 3,5-diethylaniline-based palladium complexes show characteristic absorption bands that reflect the extended conjugation system and the influence of the ethyl substituents on the electronic structure. These spectroscopic features are crucial for understanding the electronic properties that govern catalytic activity.

Catalytic Activity in Cross-Coupling Reaction Applications

The catalytic activity of palladium-pincer complexes incorporating 3,5-diethylaniline derivatives in cross-coupling reactions demonstrates their significant potential for synthetic applications. These complexes exhibit enhanced stability and well-defined catalytic behavior that makes them attractive for various organic transformations.

Suzuki-Miyaura Cross-Coupling Reactions

Palladium-pincer complexes have shown remarkable efficiency in Suzuki-Miyaura cross-coupling reactions, which are among the most widely used carbon-carbon bond-forming reactions in organic synthesis [7] [8]. The pincer ligand framework provides exceptional stability to the palladium center while maintaining sufficient coordinative flexibility for catalytic turnover.

Recent studies have demonstrated that pincer complexes can achieve high yields and selectivities in the coupling of aryl halides with phenylboronic acid derivatives [7]. The reaction conditions are typically mild, with temperatures ranging from room temperature to moderate heating, and the catalysts show excellent functional group tolerance.

Catalytic Performance Data

SubstrateYield (%)Reaction Time (h)Temperature (°C)Selectivity
4-Bromotoluene95-1002-480-100>99%
2-Bromo-6-methoxynaphthalene85-953-590-110>95%
1-Bromo-4-isobutylbenzene70-854-6100-120>90%

The high catalytic activity of these complexes is attributed to the unique electronic properties imparted by the pincer ligand framework, which stabilizes both the palladium(II) and palladium(0) oxidation states during the catalytic cycle [2] [3].

Mechanistic Considerations

The catalytic mechanism of palladium-pincer complexes in cross-coupling reactions follows the established oxidative addition/transmetalation/reductive elimination pathway [8]. The pincer ligand framework plays a crucial role in each step of this mechanism, providing electronic and steric control that enhances both activity and selectivity.

The oxidative addition step involves the coordination of the aryl halide to the palladium center, followed by insertion into the carbon-halogen bond. The pincer ligand stabilizes the resulting palladium(II) complex while maintaining sufficient coordinative flexibility for subsequent transformations [2]. The transmetalation step involves the transfer of the organic group from the boron reagent to the palladium center, a process that is facilitated by the electron-rich nature of the pincer-coordinated palladium.

Catalyst Stability and Reusability

One of the significant advantages of palladium-pincer complexes is their exceptional stability under catalytic conditions. The tridentate coordination mode of the pincer ligand prevents ligand dissociation and catalyst decomposition, leading to extended catalyst lifetimes [2] [3]. This stability is particularly important for practical applications where catalyst recovery and reuse are economically significant.

Studies have demonstrated that these catalysts can be reused for multiple catalytic cycles with minimal loss of activity [7]. The ability to recover and reuse the catalyst represents a significant advantage over traditional palladium catalysts, which often suffer from decomposition and metal leaching during extended use.

XLogP3

2.8

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

149.120449483 g/mol

Monoisotopic Mass

149.120449483 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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